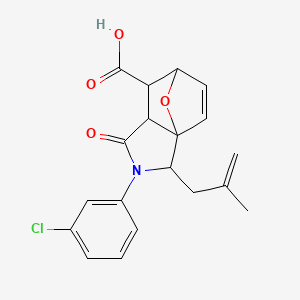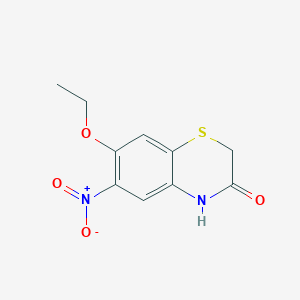![molecular formula C21H23N5O4S B14945001 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14945001.png)
2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an acetylphenyl group, and a dimethoxyphenyl ethyl acetamide moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the acetylphenyl group, and the coupling with the dimethoxyphenyl ethyl acetamide. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.
Substitution: The tetrazole ring and acetylphenyl group can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine
The compound’s potential medicinal properties can be investigated, including its ability to interact with specific molecular targets. This can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and acetylphenyl group can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl ethyl acetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl acetamide moiety but lacks the tetrazole ring and acetylphenyl group.
Acetamide, N-(3,4-dimethoxyphenethyl)-: Similar structure but without the tetrazole ring and acetylphenyl group.
Uniqueness
The presence of the tetrazole ring and acetylphenyl group in 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C21H23N5O4S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-14(27)16-5-4-6-17(12-16)26-21(23-24-25-26)31-13-20(28)22-10-9-15-7-8-18(29-2)19(11-15)30-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,28) |
Clave InChI |
ZPVYRRUJGLMBQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944938.png)

![5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944952.png)
![5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14944958.png)
![4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B14944961.png)
![4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B14944967.png)
![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-3-[(phenylcarbonyl)amino]-6-(pyridin-2-yl)pyrazine-2-carboxylate](/img/structure/B14944990.png)

![1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B14945002.png)
![4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B14945009.png)
![1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B14945016.png)
